

BM(PEG)3 as a Homobifunctional Crosslinker: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BM-PEG3**

Cat. No.: **B120568**

[Get Quote](#)

Introduction

BM(PEG)3, or 1,11-bismaleimido-triethyleneglycol, is a homobifunctional crosslinking reagent widely utilized in bioconjugation, drug development, and proteomics research.^[1] As a member of the bismaleimide family of crosslinkers, it features two maleimide reactive groups at either end of a flexible, hydrophilic spacer arm.^[2] This structure allows for the covalent and specific crosslinking of molecules containing sulphydryl (-SH) groups, such as cysteine residues in proteins and peptides.^{[1][3][4]}

The defining feature of BM(PEG)3 is its spacer arm, which is composed of a three-unit polyethylene glycol (PEG) chain.^[5] This PEGylated spacer imparts several advantageous properties to the reagent and the resulting conjugates, including enhanced water solubility, increased stability, reduced potential for aggregation, and lower immunogenicity.^[5] These characteristics make BM(PEG)3 an ideal tool for a variety of applications, from studying protein structure and interactions to the synthesis of advanced therapeutics like antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).^{[2][6][7]}

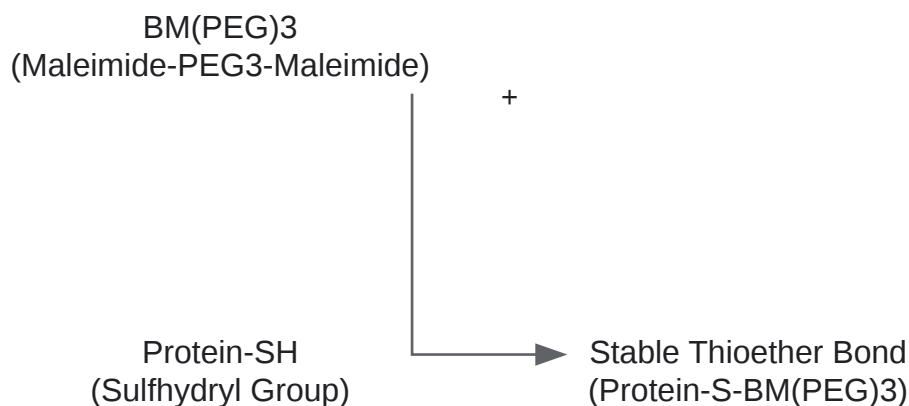
Core Properties and Specifications

The physicochemical properties of BM(PEG)3 are central to its function and application in experimental design. Key quantitative data are summarized in the table below.

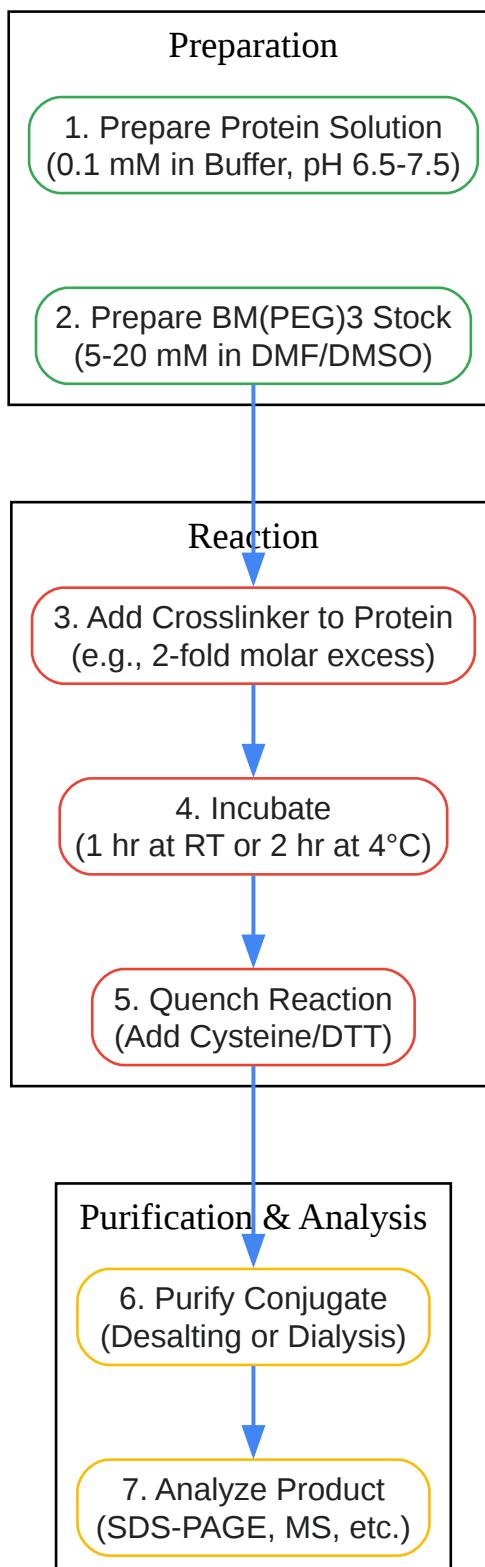
Table 1: Physicochemical Properties of BM(PEG)3

Property	Value	References
Full Chemical Name	1,11-bismaleimido-triethyleneglycol	[1] [3]
Molecular Weight	352.34 g/mol	[1] [7] [8]
Spacer Arm Length	17.8 Å	[1] [5] [9]
Reactive Groups	Maleimide (at both ends)	[1]
Reactive Toward	Sulfhydryl (-SH) groups	[1] [5]
Chemical Reactivity	Sulfhydryl-to-Sulfhydryl	[1] [5]
Solubility	Water Soluble	[1] [5]
Form	Solid / Powder	[1] [8]
Cell Permeability	No	[1] [10]

| Cleavability | Non-cleavable |[\[1\]](#)[\[10\]](#) |


Reaction Mechanism and Specificity

BM(PEG)3 functions by forming stable, covalent thioether bonds between two sulfhydryl groups. The reaction is highly specific and efficient under defined conditions.


The maleimide groups at each end of the BM(PEG)3 molecule react specifically with sulfhydryls at a pH range of 6.5 to 7.5.[\[1\]](#)[\[2\]](#) In this reaction, the thiol group of a cysteine residue performs a nucleophilic attack on the double bond of the maleimide ring, resulting in the formation of a stable thioether linkage.[\[2\]](#) This bond is non-cleavable under physiological conditions or by common reducing agents.[\[2\]](#)

While maleimides can react with primary amines at a pH greater than 8, this reaction is approximately 1,000 times slower than the reaction with sulfhydryls at pH 7.[\[2\]](#) Unlike other reagents such as iodoacetamides, maleimides do not react with tyrosine, histidine, or methionine residues, further ensuring the specificity of the conjugation.[\[2\]](#) It is important to note that the maleimide ring can undergo hydrolysis, especially at pH levels above 8, which opens

the ring to form a non-reactive maleamic acid.[\[2\]](#) Therefore, it is recommended to use freshly prepared solutions of the crosslinker.

Reaction Conditions

pH 6.5 - 7.5

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) | LabX.com [labx.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) 50 mg | Buy Online | Thermo Scientific™ [thermofisher.com]
- 4. Thermo Scientific BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.fi]
- 5. Thermo Scientific BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BM-PEG3 | PROTAC Linker | TargetMol [targetmol.com]
- 8. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) - CD BioSciences [celluars.com]
- 9. Crosslinking Reagents | Thermo Fisher Scientific [thermofisher.com]
- 10. Thermo Scientific™ BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) | Fisher Scientific [fishersci.ca]
- To cite this document: BenchChem. [BM(PEG)3 as a Homobifunctional Crosslinker: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b120568#bm-peg3-as-a-homobifunctional-crosslinker>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com